![molecular formula C12H14INO2 B303367 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B303367.png)
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can lead to the activation of certain genes that are involved in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been found to have unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. This compound has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in laboratory experiments include its unique mechanism of action and its potential applications in drug discovery and development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its effects.
Future Directions
There are many future directions for research on 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Some potential areas of study include further investigation of its mechanism of action, its potential applications in drug discovery and development, and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in laboratory experiments.
Synthesis Methods
The synthesis of 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the reaction of 2-iodo-3-methoxybenzaldehyde with 4,4-dimethyl-2,5-dioxo-1,3-oxazolidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been studied for its potential applications in various scientific research fields. It has been found to have a unique mechanism of action that makes it a promising candidate for use in drug discovery and development. This compound has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
---|---|
Molecular Formula |
C12H14INO2 |
Molecular Weight |
331.15 g/mol |
IUPAC Name |
2-(2-iodo-3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H14INO2/c1-12(2)7-16-11(14-12)8-5-4-6-9(15-3)10(8)13/h4-6H,7H2,1-3H3 |
InChI Key |
OVHKRTMOVCLNRB-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)I)C |
Canonical SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.